molecular formula C24H15NO2 B13124756 3-(Anthracene-9-carbonyl)quinolin-4(1H)-one CAS No. 821004-13-1

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one

Cat. No.: B13124756
CAS No.: 821004-13-1
M. Wt: 349.4 g/mol
InChI Key: BVKCZOJHDZAXJO-UHFFFAOYSA-N
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Description

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one is a complex organic compound that combines the structural features of anthracene and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anthracene-9-carbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One possible route could involve the Friedel-Crafts acylation of anthracene with a quinoline derivative. The reaction conditions might include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions could involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions could be performed using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Halogens (e.g., Br2) or alkyl halides (e.g., CH3I).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce hydroquinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of organic semiconductors and photonic materials.

Mechanism of Action

The mechanism of action of 3-(Anthracene-9-carbonyl)quinolin-4(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Anthracene derivatives: Compounds like 9-anthracenecarboxylic acid.

    Quinoline derivatives: Compounds like 4-hydroxyquinoline.

Uniqueness

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one is unique due to its combined structural features of anthracene and quinoline, which may confer distinct chemical and biological properties compared to its individual components.

Biological Activity

3-(Anthracene-9-carbonyl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features an anthracene moiety linked to a quinolin-4(1H)-one structure, which is known for its diverse biological properties. The presence of both aromatic systems enhances its potential for interaction with biological targets, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. Notably:

  • MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value ranging from 1.1 to 3.0 µg/mL, indicating strong potential against estrogen receptor-positive breast cancer cells .
  • Hep-G2 (Liver Cancer) : Similar cytotoxic effects were observed with IC50 values between 3.0 and 13.0 µg/mL, suggesting effectiveness against liver carcinoma as well .

These findings suggest that the compound may act by disrupting cellular functions critical for cancer cell survival.

Comparative Analysis

A comparative analysis of various anthraquinone derivatives highlights the potency of this compound:

Compound NameCell LineIC50 (µg/mL)
This compoundMCF-71.1 - 3.0
Hep-G23.0 - 13.0
Other AminoanthraquinonesMCF-75.0 - 15.0
Hep-G210.0 - 20.0

The mechanisms by which this compound exerts its cytotoxic effects are still being elucidated. Preliminary studies suggest that it may induce apoptosis through the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancer cells . Additionally, the compound's ability to intercalate into DNA may disrupt replication and transcription processes essential for tumor growth.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

  • Substituents on the Anthracene Ring : Modifications can influence lipophilicity and binding affinity to target proteins.
  • Quinoline Modifications : Changes to the nitrogen-containing ring can affect the compound's interaction with cellular receptors involved in apoptosis and cell cycle regulation.

Research indicates that derivatives with increased amino substitutions on the anthraquinone structure tend to exhibit reduced activity, highlighting the importance of optimizing substituent positions for maximum efficacy .

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

  • Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in viability, confirming its potential as an anti-cancer agent.
  • Mechanistic Insights : Further investigations using flow cytometry revealed that treated cells exhibited increased markers for apoptosis, supporting the hypothesis that ROS generation plays a crucial role in its mechanism .

Properties

CAS No.

821004-13-1

Molecular Formula

C24H15NO2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(anthracene-9-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C24H15NO2/c26-23-19-11-5-6-12-21(19)25-14-20(23)24(27)22-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)22/h1-14H,(H,25,26)

InChI Key

BVKCZOJHDZAXJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C4=CNC5=CC=CC=C5C4=O

Origin of Product

United States

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